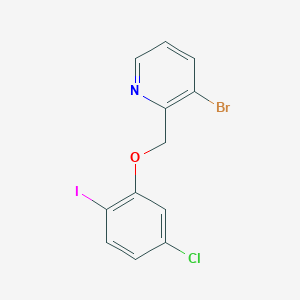
3-Bromo-2-(5-chloro-2-iodo-phenoxymethyl)-pyridine
Cat. No. B8468829
M. Wt: 424.46 g/mol
InChI Key: RKGZHPWFQOASBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101760B2
Procedure details


(3-Bromo-pyridin-2-yl)-methanol (7.39 g, 39.30 mmoles), and triethylamine (7.15 mL, 51.3 mmoles) are combined in tetrahydrofuran (70 mL) under nitrogen. The solution is chilled to 0.6° C. with an ice bath. Methanesulfonyl chloride (3.35 mL, 43.28 mmol) is added dropwise over 20 min, controlling the exotherm such that the internal temperature does not exceed 5° C. Following the addition, the reaction is stirred over an ice bath. After 20 min HPLC analysis shows that the (3-Bromo-pyridin-2-yl)-methanol is fully consumed. Triethylamine hydrochloride is filtered using a fitted glass funnel, washing with cold THF (50 mL). The THF filtrate containing the mesylate is placed under nitrogen and chilled in an ice bath. 2-Iodo-5-chlorophenol (10.00 g, 39.30 mmoles) is added, followed by addition of sodium t-butoxide (4.10 g, 41.38 mmol) in two equal portions with a mild exotherm of about 5° C. for each addition. The ice bath is removed and the reaction allowed to stir overnight. The reaction is quenched with water (50 mL) and the lower aqueous layer allowed to slowly separate. The organic portion is washed with brine (25 mL), and then the brine and aqueous portions back-extracted with THF (10 mL). The organic portions are combined and dried over sodium sulfate, filtered, and concentrated to afford a rusty orange solid. The solid is dissolved in dichloromethane (25 mL) and chromatographed on an AnaLogix Inc., Intelliflash 180 automated chromatography instrument, version 1.8.0. using a gradient of 10- 20% ethyl acetate/hexanes over 35 min to afford 11.0 g (65%) of the product as a yellow solid. 1H NMR (DMSO) δ 5.31 (2H, s), 6.85 (1H, dd), 7.25 (1H, m), 7.39 (1H, dd), 7.77 (1H, d), 8.17 (1H, d), 8.59 (1H, d).








Name
Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.CS(Cl)(=O)=O.[I:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][C:24]=1O.CC(C)([O-])C.[Na+]>O1CCCC1.ClCCl>[Br:1][C:2]1[C:3]([CH2:8][O:9][C:28]2[CH:27]=[C:26]([Cl:29])[CH:25]=[CH:24][C:23]=2[I:22])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.39 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC=CC1)CO
|
Step Two
|
Name
|
|
|
Quantity
|
7.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
3.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC=CC1)CO
|
Step Five
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C=C(C=C1)Cl)O
|
Step Six
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Eight
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0.6 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction is stirred over an ice bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is fully consumed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Triethylamine hydrochloride is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with cold THF (50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The THF filtrate containing the mesylate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
chilled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice bath is removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction is quenched with water (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to slowly separate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic portion is washed with brine (25 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the brine and aqueous portions back-extracted with THF (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a rusty orange solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on an AnaLogix Inc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 35 min
|
|
Duration
|
35 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC=CC1)COC1=C(C=CC(=C1)Cl)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
